ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate
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Overview
Description
Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,3-diaminotoluene with diethyl oxalate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can yield reduced quinoxaline derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown its potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but lacking the ethyl ester and methyl groups.
6,7-Dimethylquinoxaline: Similar structure but without the ethyl ester group.
3-Oxoquinoxaline: Lacks the ethyl ester and methyl groups but retains the oxo group at the 3-position.
Uniqueness
Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate is unique due to the presence of both the ethyl ester and methyl groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-4-18-13(17)11-12(16)15-10-6-8(3)7(2)5-9(10)14-11/h5-6H,4H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXWMOZSJPTQBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303892 |
Source
|
Record name | Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219-05-2 |
Source
|
Record name | NSC163293 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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